Bienvenue dans la boutique en ligne BenchChem!

Ganoderenic acid C

Triterpenoid structural classification SAR Ganoderma lucidum

Ganoderenic acid C (CAS 100665-42-7, C₃₀H₄₄O₇, MW 516.67) is a highly oxygenated lanostane-type triterpenoid first isolated from dried fruiting bodies of Ganoderma lucidum (Reishi/Lingzhi) and structurally elucidated in 1985. It belongs to the Type B structural subclass of ganoderma triterpenoids, characterized by a Δ²⁰⁽²²⁾ double bond (lanost-8,20(22)-dien-26-oic acid backbone), which distinguishes it from the more abundant Type A ganoderic acids that possess a saturated C20–C22 bond.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B8136206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid C
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1
InChIKeyDIEUZIPSDUGWLD-OHKNMCQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C: Procurement-Grade Lanostane-Type Triterpenoid from Ganoderma lucidum


Ganoderenic acid C (CAS 100665-42-7, C₃₀H₄₄O₇, MW 516.67) is a highly oxygenated lanostane-type triterpenoid first isolated from dried fruiting bodies of Ganoderma lucidum (Reishi/Lingzhi) and structurally elucidated in 1985 [1]. It belongs to the Type B structural subclass of ganoderma triterpenoids, characterized by a Δ²⁰⁽²²⁾ double bond (lanost-8,20(22)-dien-26-oic acid backbone), which distinguishes it from the more abundant Type A ganoderic acids that possess a saturated C20–C22 bond [2]. Ganoderenic acid C is commercially available at ≥95% purity from multiple specialty chemical suppliers and is recognized as one of the principal triterpenoid markers used for HPLC-based quality control of Ganoderma lucidum raw materials and commercial products [3].

Why Ganoderenic Acid C Cannot Be Interchanged with Ganoderic Acid C2 or Other In-Class Triterpenoids


Although ganoderenic acid C and ganoderic acid C2 share the same molecular formula (C₃₀H₄₄O₇) and an identical oxidation pattern at C-3, C-7, and C-15, they belong to different structural backbones—Type B (Δ²⁰⁽²²⁾) vs. Type A (saturated C20–C22)—which fundamentally alters their conformation, target engagement, and bioactivity [1]. This single structural difference renders ganoderenic acid C inactive against L1210 leukemia cells while ganoderic acid I (Type A) exhibits an IC₅₀ of 39.54 μM in the same assay [2]. Likewise, Type B ganoderenic acid C is a negligible neuraminidase inhibitor (IC₅₀ >200 μM) whereas Type A ganoderic acid T-Q achieves IC₅₀ values of 5.6 μM (H1N1) and 1.2 μM (H5N1) [3]. Procurement of a generic ganoderic acid mixture or substitution with a close structural analog will therefore yield fundamentally different experimental outcomes.

Quantitative Differentiation Evidence for Ganoderenic Acid C: Head-to-Head Comparisons Against Closest Analogs


Structural Class Assignment: Type B (Δ²⁰⁽²²⁾) Backbone vs. Type A Ganoderic Acid C2 — Implications for Bioactivity

Ganoderenic acid C possesses a Type B lanostane backbone bearing a Δ²⁰⁽²²⁾ (E-configuration) double bond in the side chain, whereas ganoderic acid C2—its closest isomeric analog—has a Type A backbone with a fully saturated C20–C22 bond. In the systematic SAR study by Zhu et al., all Type B compounds (ganoderenic acid C, ganoderenic acid A, ganoderenic acid H, etc.) exhibited uniformly weak neuraminidase inhibition (IC₅₀ >200 μM), while Type A compounds with identical oxidation patterns but lacking the Δ²⁰⁽²²⁾ unsaturation showed a 40-fold to >170-fold improvement in potency [1]. The same backbone-dependent activity divergence is observed in the L1210 cytotoxicity panel, where ganoderenic acid C (Type B) yields no measurable IC₅₀ whereas ganoderic acid I (Type A) records an IC₅₀ of 39.54 μM [2].

Triterpenoid structural classification SAR Ganoderma lucidum

Differential L1210 Leukemia Cytotoxicity: Ganoderenic Acid C Is Inactive While Type A Analogs Show Potent Inhibition

In a direct head-to-head MTT assay panel of 22 acidic triterpenes isolated from Ganoderma lingzhi fruiting bodies and tested against murine L1210 leukemia cells, ganoderenic acid C (Type B, Δ²⁰⁽²²⁾) showed no measurable cytotoxic activity (IC₅₀ not reached at the highest concentration tested). By contrast, structurally related Type A triterpenes exhibited clear, quantifiable cytotoxicity: ganoderic acid D (IC₅₀ = 3.67 μM), ganoderic acid I (IC₅₀ = 39.54 μM), ganoderic acid G (IC₅₀ = 58.26 μM), and ganoderic acid B (IC₅₀ = 77.32 μM) [1]. Even within the Type B subclass, closely related ganoderenic acid B showed measurable activity (IC₅₀ = 58.81 μM), highlighting that the lack of L1210 activity is specific to ganoderenic acid C and not a universal feature of the Type B backbone.

Cytotoxicity L1210 leukemia Antitumor screening

Neuraminidase Inhibition: Ganoderenic Acid C Is a Negligible Inhibitor Compared with Ganoderic Acid T-Q

In a comprehensive neuraminidase (NA) inhibition screen of 18 Ganoderma triterpenoids, ganoderenic acid C exhibited minimal inhibitory activity across all five NA subtypes tested: H1N1 (27.9% inhibition at 100 μM), H1N1-N295S (13.2%), H3N2-E119V (37.5%), H5N1 (30.6%), and H7N9 (27.2%) [1]. Full dose-response curves confirmed IC₅₀ values exceeding 200 μM for both H1N1 and H5N1, with a CC₅₀ (cytotoxicity against MDCK cells) also >200 μM [2]. In the same study, ganoderic acid T-Q (Type A backbone) achieved IC₅₀ values of 5.6 μM (H1N1) and 1.2 μM (H5N1)—representing >35-fold and >165-fold greater potency, respectively [2]. Even among Type B compounds, ganoderenic acid D showed superior inhibition (50.4% against H1N1 at 100 μM, IC₅₀ not determined), confirming that ganoderenic acid C is among the weakest NA inhibitors in the panel.

Neuraminidase inhibition Anti-influenza Antiviral screening

Growth-Stage-Dependent Accumulation: Early-Stage Enrichment vs. Maturation-Stage Analogs

Quantitative LC-MS/MS analysis of Ganoderma lingzhi fruiting bodies across different developmental stages revealed that ganoderenic acid C content is significantly higher during the early growth stage (stipe elongation and early pileus formation) and declines substantially at the maturation stage [1]. In direct contrast, ganoderic acid K, ganoderic acid TN, and ganoderic acid T-Q exhibit the opposite temporal profile, with peak content occurring in mature fruiting bodies [1]. An independent UPLC-Q-TOF-MS/MS study quantified ganoderenic acid C in Ganoderma lucidum spores across 15 commercial batches, finding highly variable levels ranging from 0.44 to 16.25 μg/g in raw spores, with a validated linear range of 0.93–16.08 μg/mL (R² >0.999) and average recovery of 79.53%–93.60% [2].

Cultivation optimization Harvest timing Triterpenoid content

H460 Lung Cancer Cytotoxicity: Moderate Activity with Cross-Study Context

Ganoderenic acid C exhibits moderate cytotoxicity against human non-small-cell lung carcinoma H460 cells with an IC₅₀ of 93 μM, as reported in the original isolation study by Komoda et al. (1985) and confirmed across multiple vendor technical datasheets [1]. For cross-study context, a 2017 MTT screen of Ganoderma triterpenoids against H460 cells reported that ganoderic acid Y achieves an IC₅₀ of 22.4 μM and 7-oxo-ganoderic acid Z2 achieves 43.1 μM [2]. This places ganoderenic acid C approximately 4.2-fold less potent than ganoderic acid Y and 2.2-fold less potent than 7-oxo-ganoderic acid Z2 in the same cell line. It should be noted that these comparisons are cross-study and were not obtained in a single unified assay; direct head-to-head H460 comparisons among ganoderenic acid C and its closest analogs remain absent from the peer-reviewed literature.

Lung cancer H460 cytotoxicity Antitumor screening

Quality Control Marker Status: HPLC-DAD Fingerprinting for Commercial Ganoderma lucidum Authentication

Ganoderenic acid C has been formally selected and validated as one of 13 chemical markers in an HPLC-DAD fingerprint method developed for the quality evaluation of commercial Ganoderma lucidum products derived from both fruiting body and spore [1]. In this validated method, 11 ganoderic acids (including ganoderenic acid C, C2, B, A, H, D, F, DM, and ganoderenic acids B and D) were identified as appropriate markers for distinguishing fruiting body from spore-derived products. The fruiting body extracts consistently contained a broader and more abundant triterpenoid profile than spore extracts, with ganoderenic acid C playing a key discriminatory role [1]. An independent UPLC-Q-TOF-MS/MS study further confirmed ganoderenic acid C as one of nine triterpenoids reliably detectable in G. lucidum spores, with validated linearity (R² >0.999) over 0.93–16.08 μg/mL [2].

Quality control HPLC fingerprinting Chemical marker

Evidence-Backed Application Scenarios for Procuring Ganoderenic Acid C


Type B Backbone Selectivity Probe in Triterpenoid Structure-Activity Relationship (SAR) Studies

Ganoderenic acid C serves as a definitive Type B (Δ²⁰⁽²²⁾) backbone representative in systematic SAR investigations of lanostane triterpenoids. Its lack of L1210 cytotoxicity (no measurable IC₅₀) and negligible neuraminidase inhibition (IC₅₀ >200 μM for H1N1 and H5N1) [1] provide a clean baseline for comparing the activity gain conferred by switching to a Type A backbone (e.g., ganoderic acid D, L1210 IC₅₀ = 3.67 μM) [2]. Researchers designing triterpenoid libraries or investigating the pharmacological impact of C20–C22 unsaturation should include ganoderenic acid C as an essential Type B control.

Negative Control for Neuraminidase Inhibitor Screening in Anti-Influenza Drug Discovery

With confirmed IC₅₀ values exceeding 200 μM against both H1N1 and H5N1 neuraminidases and no confounding cytotoxicity (CC₅₀ >200 μM in MDCK cells) [1], ganoderenic acid C is an ideal negative control compound for anti-influenza NA inhibitor screening campaigns. Its structural similarity to active Type A NA inhibitors (ganoderic acid T-Q, IC₅₀ = 1.2–5.6 μM) makes it a particularly informative comparator for validating assay specificity and ruling out non-specific triterpenoid interference [1].

Quantitative Reference Standard for HPLC-Based Quality Control of Ganoderma lucidum Raw Materials and Commercial Products

Ganoderenic acid C is one of 11 validated chemical markers in the official HPLC-DAD fingerprint method for distinguishing G. lucidum fruiting body from spore-derived products [2]. Its inclusion in a supplier's certificate of analysis, with batch-specific quantitative data (validated linear range 0.93–16.08 μg/mL, R² >0.999) [3], enables purchasers to verify raw material authenticity, detect adulteration, and assess batch-to-batch consistency. Procurement specifications should require HPLC quantification of ganoderenic acid C alongside ganoderic acid C2, B, and A as a minimal marker panel.

Early-Growth-Stage Harvest Optimization for Ganoderic Acid Extraction Programs

Because ganoderenic acid C content peaks during the early growth stage (stipe elongation and early pileus formation) and declines at maturation [4], cultivation programs aimed at maximizing ganoderenic acid C yield must harvest fruiting bodies at the appropriate developmental window. This temporal profile is opposite to that of ganoderic acid K, TN, and T-Q, which accumulate preferentially at the maturation stage [4]. Extraction facilities and contract research organizations producing ganoderma triterpenoid libraries should stage their harvests to match the target compound's accumulation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderenic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.